2-(4-Formyl-3-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-Formyl-3-methoxyphenoxy)acetic acid: is an organic compound with the molecular formula C10H10O5. It is characterized by the presence of a formyl group, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-formyl-3-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Formyl-3-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(4-Carboxy-3-methoxyphenoxy)acetic acid.
Reduction: 2-(4-Hydroxymethyl-3-methoxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(4-Formyl-3-methoxyphenoxy)acetic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for various functionalized derivatives.
Biology: In biological research, this compound may be used to study the effects of phenoxyacetic acid derivatives on biological systems. It can be used in assays to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into similar compounds has shown potential in areas such as anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and agrochemicals. Its unique structure makes it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-3-methoxyphenoxy)acetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The formyl and methoxy groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
- 2-(2-Formyl-4-methoxyphenoxy)acetic acid
- 4-Methoxyphenoxyacetic acid
- 4-Formylphenoxyacetic acid
Comparison: 2-(4-Formyl-3-methoxyphenoxy)acetic acid is unique due to the specific positioning of the formyl and methoxy groups on the phenoxyacetic acid backbone. This unique arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-formyl-3-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVNCMYBCMQQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394498 |
Source
|
Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84969-24-4 |
Source
|
Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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